molecular formula C15H18N4S B4048030 SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE

SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE

Cat. No.: B4048030
M. Wt: 286.4 g/mol
InChI Key: CUDZBINMNMFKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.

Biological Activity

SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a heterocyclic compound belonging to the triazinoindole class. This compound features a unique fused ring structure that combines a triazine ring with an indole ring, which contributes to its potential biological activities. Recent studies have highlighted its applications in medicinal chemistry, particularly in cancer research and iron metabolism.

  • IUPAC Name : 3-butan-2-ylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.39 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of SEC-BUTYL typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions using solvents like ethanol or methanol. The compound can undergo various chemical reactions including oxidation, reduction, substitution, and condensation to form more complex structures .

Antiproliferative Effects

SEC-BUTYL has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that it exhibits significant inhibition of cell growth, particularly in:

  • Breast Cancer Cells : Demonstrated a reduction in proliferation rates.
  • Lung Cancer Cells : Showed promising results in reducing tumor growth.

The mechanism of action appears to involve the compound's ability to chelate iron ions, which are essential for cancer cell proliferation. By binding to ferrous ions, SEC-BUTYL deprives cancer cells of necessary nutrients, thereby inhibiting their growth .

Iron Chelation

As an iron chelator, SEC-BUTYL plays a crucial role in iron metabolism research. Iron is vital for many biological processes; thus, compounds that can modulate its availability are of great interest in treating conditions related to iron overload and certain types of cancer. The compound's ability to selectively bind ferrous ions is particularly noteworthy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
SEC-BUTYLTriazinoindoleAntiproliferative
VLX600Iron ChelatorInhibits cancer cell proliferation
Indolo[2,3-b]quinoxalinesFused RingDNA intercalation and antiviral activity

The unique substituents on SEC-BUTYL influence its biological activity compared to similar compounds. While other triazinoindoles may share structural similarities, the specific effects on cancer cell lines and iron metabolism make SEC-BUTYL a candidate for further research .

Study 1: Antiproliferative Activity

A recent study investigated the effects of SEC-BUTYL on breast cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast adenocarcinoma)
  • Concentration Range : 10 µM to 100 µM
  • Results : IC50 value was determined to be approximately 30 µM after 48 hours of treatment.

This study underscores the potential of SEC-BUTYL as a therapeutic agent in oncology .

Study 2: Iron Chelation Efficacy

In another investigation focusing on iron chelation:

  • Objective : To assess the efficacy of SEC-BUTYL in reducing free iron levels in vitro.
  • Methodology : The compound was tested against a control group using ferrous ammonium sulfate.
  • Findings : SEC-BUTYL effectively reduced free iron levels by over 50% at concentrations above 25 µM.

These findings support the hypothesis that SEC-BUTYL can serve as a valuable tool in understanding iron-related diseases and developing treatments .

Properties

IUPAC Name

3-butan-2-ylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-4-10(3)20-15-16-14-13(17-18-15)11-8-6-7-9-12(11)19(14)5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDZBINMNMFKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C3=CC=CC=C3N2CC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
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SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
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SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
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SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE

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